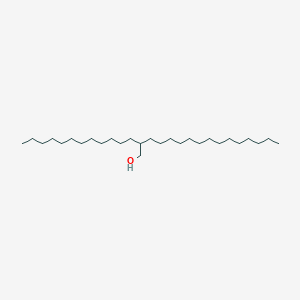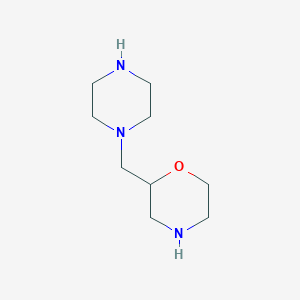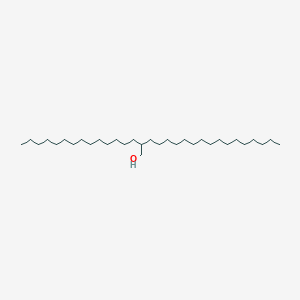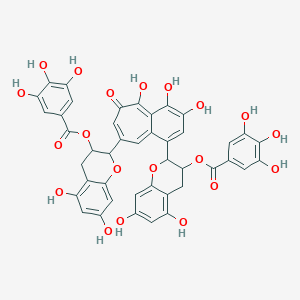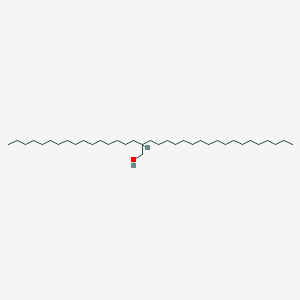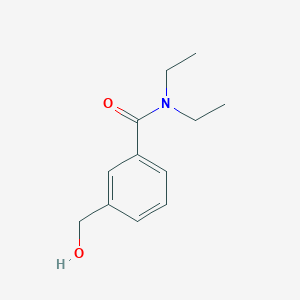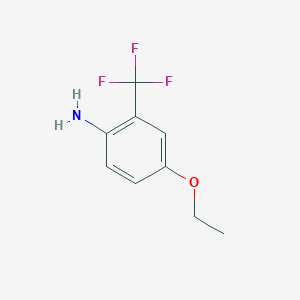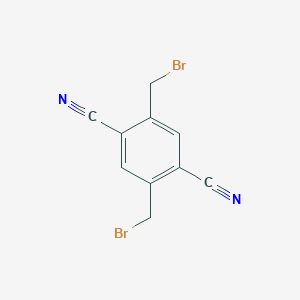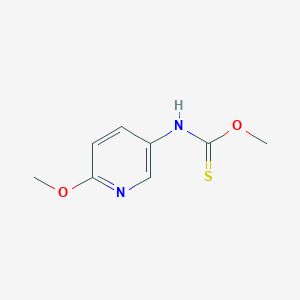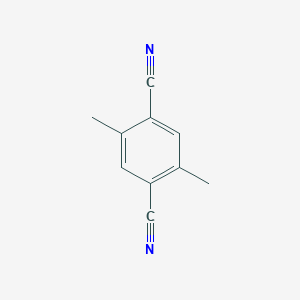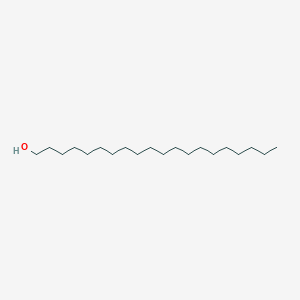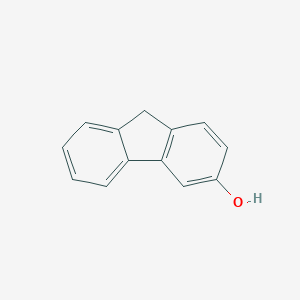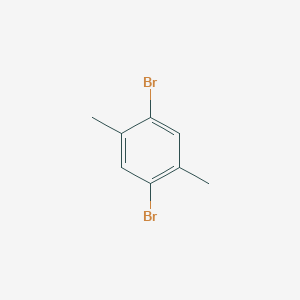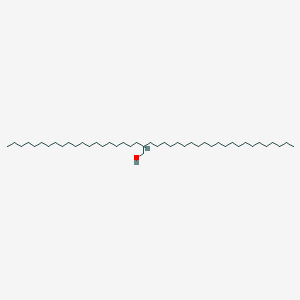![molecular formula C22H24O8 B047753 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone CAS No. 117211-85-5](/img/structure/B47753.png)
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of flavonoids and is known for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. It also induces apoptosis or programmed cell death in cancer cells, which helps in the prevention and treatment of cancer.
Biochemische Und Physiologische Effekte
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-6. It also increases the levels of antioxidant enzymes like superoxide dismutase and catalase. In addition, it has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone in lab experiments is its wide range of therapeutic applications. It can be used in the study of various diseases like arthritis, diabetes, and cancer. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine the appropriate dosage for therapeutic use.
Zukünftige Richtungen
There are many future directions for the study of 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone. One direction is to study its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Another direction is to investigate its toxicity and pharmacokinetics to determine the appropriate dosage for therapeutic use. Additionally, more research can be done to explore its potential use in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone is a chemical compound with promising therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a potential candidate for the treatment of various diseases. Although more research is needed to determine its toxicity and pharmacokinetics, the future directions for its study are numerous.
Synthesemethoden
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2,4,5-trimethoxybenzaldehyde and 3-methyl-4-nitrophenol followed by reduction and cyclization. Another method involves the reaction between 2,4,5-trimethoxybenzaldehyde and 3,4,5-trimethoxyphenylacetic acid in the presence of a base and a catalyst.
Wissenschaftliche Forschungsanwendungen
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone has shown promising results in various scientific research applications. It has been found to have anti-inflammatory and antioxidant properties that can help in the treatment of diseases like arthritis, diabetes, and cancer. It has also been studied for its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
117211-85-5 |
|---|---|
Produktname |
1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone |
Molekularformel |
C22H24O8 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
1-[6-hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone |
InChI |
InChI=1S/C22H24O8/c1-11(23)20-19(12-6-17(25-3)21(27-5)18(7-12)26-4)13-8-15-16(29-10-28-15)9-14(13)30-22(20,2)24/h6-9,19-20,24H,10H2,1-5H3 |
InChI-Schlüssel |
VHXQZFORACMZMV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
CC(=O)C1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC(=C(C(=C4)OC)OC)OC |
Synonyme |
Ethanone, 1-(7,8-dihydro-6-hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl) -6H-1,3-dioxolo(4,5-g)(1)benzopyran-7-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



